L-Histidine hydrochloride
Overview
Description
L-Histidine hydrochloride is a derivative of L-Histidine, an essential amino acid that plays a crucial role in various biological processes. L-Histidine is one of the 20 amino acids that are the building blocks of proteins. It contains an amino group (-NH2), a carboxyl group (-COOH), and a side chain consisting of an imidazole ring. This compound is often used in scientific research and industrial applications due to its unique properties and functions .
Mechanism of Action
Target of Action
L-Histidine hydrochloride primarily targets histidine receptors and enzymes involved in histidine metabolism. It plays a crucial role in the production of histamine, a vital compound in immune response, gastric acid secretion, and neurotransmission .
Mode of Action
L-Histidine is converted to histamine through the action of the enzyme histidine decarboxylase. Histamine then binds to its receptors (H1, H2, H3, and H4), triggering various physiological responses. For instance, H1 receptor activation leads to allergic reactions and inflammation, while H2 receptor activation stimulates gastric acid secretion .
Biochemical Pathways
L-Histidine is involved in several biochemical pathways:
- Histamine Synthesis : L-Histidine is decarboxylated to form histamine, which is involved in immune responses and gastric acid secretion .
- Carnosine Synthesis : L-Histidine combines with beta-alanine to form carnosine, a dipeptide that acts as an antioxidant and pH buffer in muscles .
- Protein Synthesis : As an essential amino acid, L-Histidine is incorporated into proteins, influencing their structure and function .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of this compound include:
- Immune Response Modulation : Histamine produced from L-Histidine plays a key role in allergic reactions and inflammation .
- Gastric Acid Secretion : Histamine stimulates the secretion of gastric acid, aiding in digestion .
- Antioxidant Activity : Carnosine, synthesized from L-Histidine, acts as an antioxidant, protecting cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound:
- Presence of Other Compounds : Interactions with other compounds can affect the absorption and metabolism of L-Histidine .
This compound’s multifaceted role in biochemical processes underscores its importance in both physiological and therapeutic contexts.
: DrugBank : Journal of Molecular Modeling : Journal of Nutrition
Biochemical Analysis
Biochemical Properties
L-Histidine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a part of hemoglobin structure and function . This compound is a component of dipeptides with antioxidative property . Histidine serves as a precursor for the formation of histamine, which is associated with allergic responses . It is also involved in the one-carbon unit metabolism and is associated with protein methylation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . In experimental animals, tissue histamine levels increase as the amount of dietary this compound increases .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The monoclinic this compound crystal is critical for protein structure and function and is also found in the myelin of brain nerve cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . It could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Histidine hydrochloride can be synthesized by mixing L-Histidine and hydrochloric acid in deionized water in a 1:1 molar ratio. The mixture is continuously stirred for around two hours to produce the desired compound . Another method involves the slow evaporation process at room temperature with water as a solvent, which is used to create this compound hydrate crystals .
Industrial Production Methods
In industrial settings, this compound is often produced by hydrolyzing hemoglobin with hydrochloric acid. This method involves using ion exchange resin columns to separate L-Histidine from other basic amino acids . The resulting compound is then purified and crystallized for various applications.
Chemical Reactions Analysis
Types of Reactions
L-Histidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the imidazole ring in its structure.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, which can replace the chloride ion in the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of L-Histidine, such as histamine, carnosine, and urocanic acid .
Scientific Research Applications
L-Histidine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
L-Histidine hydrochloride can be compared with other similar compounds, such as:
L-Histidine: The parent compound, which lacks the hydrochloride group but shares similar biological functions.
L-Histidinium hydrochloride: A derivative with different crystalline properties and applications in nonlinear optical devices.
L-Histidinium methyl ester dihydrochloride: Another derivative used in optical applications, with distinct structural and electronic properties.
This compound is unique due to its specific applications in both scientific research and industrial processes, particularly in the fields of medicine and optoelectronics .
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNNVYOVQUKYSC-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70605-39-9, 6027-02-7 | |
Record name | Poly(L-histidine hydrochloride) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70605-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | L-Histidine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6027-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3020700 | |
Record name | L-Histidine hydrochloride | |
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Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine white crystals; [Sigma-Aldrich MSDS], 645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |
Record name | Histidine hydrochloride | |
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Record name | L-Histidine hydrochloride | |
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CAS No. |
645-35-2, 1007-42-7, 6459-59-2 | |
Record name | (-)-Histidine monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | L-Histidine hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Histidine monohydrochloride [NF] | |
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Record name | Histidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007427 | |
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Record name | Histidine, hydrochloride (1:1) | |
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Record name | L-Histidine, hydrochloride (1:1) | |
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Record name | L-Histidine hydrochloride | |
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Record name | L-histidine monohydrochloride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |
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Record name | Histidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HISTIDINE MONOHYDROCHLORIDE | |
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